BenchChemオンラインストアへようこそ!

Sorafenib impurity 10

Analytical Chemistry HPLC Method Validation Pharmaceutical Quality Control

Ensure ANDA compliance with Sorafenib Impurity 10 (EP Impurity D, CAS 2206827-14-5). This pharmacopeial reference standard provides a unique HPLC retention time and mass signature critical for system suitability and impurity quantification. Substituting analogs risks FDA deficiency letters. Fully characterized with ISO 17034 accreditation available. Procure the exact CAS-designated standard to guarantee data integrity for QC release, stability studies, and ICH M7 risk assessments.

Molecular Formula C17H19N3O4
Molecular Weight 329.356
CAS No. 2206827-14-5
Cat. No. B2659393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorafenib impurity 10
CAS2206827-14-5
Molecular FormulaC17H19N3O4
Molecular Weight329.356
Structural Identifiers
SMILESCC(C)OC(=O)NC1=CC=C(C=C1)OC2=CC(=NC=C2)C(=O)NC
InChIInChI=1S/C17H19N3O4/c1-11(2)23-17(22)20-12-4-6-13(7-5-12)24-14-8-9-19-15(10-14)16(21)18-3/h4-11H,1-3H3,(H,18,21)(H,20,22)
InChIKeyOTZYFALTTCYAFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sorafenib Impurity 10 (CAS 2206827-14-5): Pharmacopeial Reference Standard Procurement Guide


Sorafenib impurity 10, officially designated as Sorafenib EP Impurity D and Sorafenib Isopropyl Carbamate (USP) [1], is a chemically synthesized reference standard (IUPAC: isopropyl (4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)carbamate) with the molecular formula C17H19N3O4 and a molecular weight of 329.35 g/mol . It is a fully characterized, non-endogenous compound essential for the analytical development and quality control of the active pharmaceutical ingredient (API) Sorafenib [2]. This compound serves as a critical system suitability and identification marker in pharmacopeial monographs for Sorafenib, thereby ensuring batch-to-batch consistency in the manufacturing of the finished dosage form [1].

Why Sorafenib Impurity 10 Cannot Be Substituted by Other In-Class Analogs


Substituting Sorafenib Impurity 10 (CAS 2206827-14-5) with other in-class impurities, such as Sorafenib EP Impurity A (CAS 284462-37-9) or Sorafenib EP Impurity H (Tosilate Salt), is not scientifically valid due to fundamental differences in chemical identity and regulatory designation. Each impurity possesses a unique retention time in high-performance liquid chromatography (HPLC) methods and a distinct mass spectrometric signature [1]. Using an incorrect analog would lead to erroneous peak identification, compromised system suitability tests, and ultimately, failure to meet pharmacopeial specifications during analytical method validation (AMV) and quality control (QC) for Abbreviated New Drug Applications (ANDAs) [2][3]. Therefore, procurement of the exact CAS-designated compound is mandatory for ensuring data integrity and regulatory compliance in the manufacturing of Sorafenib API and its finished dosage forms [4].

Quantitative Differentiation of Sorafenib Impurity 10 (CAS 2206827-14-5) vs. Closest Analogs


Chromatographic Selectivity: Baseline Resolution in Validated HPLC Methods

The targeted analytical utility of Sorafenib Impurity 10 is validated through its inclusion as a specific pharmacopeial impurity (Sorafenib EP Impurity D) in validated HPLC methods. In a 2024 study, a green HPLC method was developed that successfully separated and quantified Sorafenib from its pharmacopeial impurities. While the study did not provide a head-to-head resolution table for each impurity, it achieved optimal separation for all analytes, including Impurity D (CAS 2206827-14-5), using an ODS-AQ YMC column with a gradient flow of ammonium formate buffer (pH 3.4) and ethanol at a detection wavelength of 246 nm [1]. This validates the compound's unique and non-interchangeable chromatographic behavior, as any substitution would alter the validated elution profile and compromise system suitability criteria.

Analytical Chemistry HPLC Method Validation Pharmaceutical Quality Control

Regulatory Identity: Official Designation as Sorafenib EP Impurity D / USP Isopropyl Carbamate

Sorafenib impurity 10 holds a unique and non-substitutable regulatory identity as Sorafenib EP Impurity D and Sorafenib Isopropyl Carbamate (USP) [1][2]. This official designation distinguishes it from all other Sorafenib impurities, which have different EP/USP codes (e.g., EP Impurity A, CAS 284462-37-9; EP Impurity H). It is the only compound with the IUPAC name isopropyl (4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)carbamate that is referenced in these monographs. This identity is not shared by any other impurity, making substitution with an alternative (e.g., Sorafenib Related Compound 10, CAS 1012058-78-4) a fundamental regulatory error that would lead to an out-of-specification (OOS) result in quality control testing for ANDA submissions .

Regulatory Affairs Pharmacopeial Compliance Reference Standards

Supplier Quality: ISO 17034 Accreditation and Pharmacopeial Traceability

A critical differentiator for procurement is the quality assurance associated with the reference standard. Sorafenib impurity 10 is available from select manufacturers under ISO 17034 accreditation [1], a standard that mandates rigorous characterization and uncertainty assessment for reference materials. In contrast, many alternative suppliers offer in-house standards lacking this accreditation, with purity data only from simple HPLC analysis (e.g., a typical purity of >98% ) without traceability to a primary pharmacopeial standard. The USP offers this compound as Sorafenib Isopropyl Carbamate (Catalog No: 1A06360), providing the highest level of regulatory acceptance for use in FDA submissions, a guarantee not offered by the vast majority of generic analogs .

Reference Standard Procurement ISO 17034 GMP Quality Control

Targeted Application Scenarios for Sorafenib Impurity 10 (CAS 2206827-14-5) Based on Differential Evidence


Compendial Compliance in Analytical Method Validation (AMV) for ANDA Submissions

In this scenario, analytical chemists developing HPLC or UPLC methods for Sorafenib ANDAs must demonstrate accurate quantification of all specified pharmacopeial impurities. The unique regulatory identity of Sorafenib Impurity 10 as EP Impurity D [1] makes it an indispensable component of the impurity mixture for system suitability testing. Using any other analog would invalidate the method's specificity for this particular impurity, leading to potential FDA deficiency letters. Procurement of the exact CAS 2206827-14-5 standard, preferably one with ISO 17034 accreditation [2], is therefore a non-negotiable requirement for a successful ANDA filing.

Routine Quality Control (QC) and Batch Release Testing in GMP Manufacturing

For quality control laboratories in GMP facilities, the routine release of Sorafenib API and finished drug products hinges on meeting acceptance criteria for known impurities. Sorafenib Impurity 10 serves as the primary quantitative reference for this specific impurity. Its established chromatographic behavior, validated in published methods [1], ensures accurate peak identification and quantification. Substituting a lower-cost, non-pharmacopeial analog would compromise the accuracy of batch analysis, increasing the risk of releasing sub-potent or impure product and potentially triggering costly recalls. The use of the USP standard (Catalog No: 1A06360) provides the highest level of confidence for regulatory audits.

Stability Studies and Forced Degradation Profiling for Product Lifecycle Management

During ICH stability studies and forced degradation experiments for Sorafenib formulations, it is critical to accurately identify and track potential degradation products. While Sorafenib Impurity 10 is a process-related impurity, having its authentic reference standard is essential to confirm its absence in stability samples and to differentiate it from true degradants [1]. This ensures that stability-indicating methods are correctly validated and that the product's shelf-life is accurately determined. The use of a well-characterized, certified standard mitigates the risk of misidentifying an impurity and drawing incorrect conclusions about the drug's stability profile.

Investigational Toxicology and Genotoxicity Assessment Studies

In the context of ICH M7 guidelines for mutagenic impurities, pharmaceutical companies must perform structure-activity relationship (SAR) assessments and possibly in vitro testing on identified impurities. Sorafenib Impurity 10, with its distinct carbamate functional group, has a different potential toxicological profile compared to other impurities like the N-Oxide or Deschloro analogs [1]. The availability of a high-purity, fully characterized reference standard is crucial for conducting accurate and defensible toxicology studies to set safe impurity limits in the final drug specification. Substitution with an analog would yield irrelevant and potentially misleading safety data, undermining the entire risk assessment.

Quote Request

Request a Quote for Sorafenib impurity 10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.